3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide, also known as FSTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy Applications
Research into related compounds, such as zinc phthalocyanine derivatives, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment. The properties of such phthalocyanine as a photosensitizer are beneficial for Type II mechanisms in photodynamic therapy, which is crucial for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Proton Exchange Membranes for Fuel Cells
Another study explores the synthesis of comb-shaped poly(arylene ether sulfone)s with sulfonated side-chain grafting units for use as proton exchange membranes in fuel cells. These membranes show high proton conductivity, indicating their potential as efficient materials for fuel cell applications. This work contributes to the development of new materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Antimicrobial Activities
Research on the synthesis of eperezolid-like molecules, including derivatives of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, has revealed significant antimicrobial activity against Mycobacterium smegmatis. Such studies are vital for developing new antimicrobial agents to combat resistant bacterial strains, highlighting the potential therapeutic applications of these compounds (Yolal et al., 2012).
Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated significant antioxidant and anticancer activities. These compounds showed higher cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines compared to other cell lines, indicating their potential as therapeutic agents for these cancers (Tumosienė et al., 2020).
Inhibition of Tumor-Associated Isozymes
The inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives has been studied, showing potential for the design of potent and selective inhibitors with applications as antitumor agents. These compounds offer a foundation for developing new therapies targeting specific isozymes associated with cancer progression (Ilies et al., 2003).
Mechanism of Action
- It’s important to note that the compound’s antibacterial activity against rice bacterial leaf blight (caused by the pathogen Xanthomonas oryzae pv. oryzae) suggests interactions with bacterial components .
- One study reports that it reduces rice bacterial leaf blight by stimulating superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, enhancing their resistance .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-24-12-4-7-14-15(10-12)25-17(19-14)20-16(21)8-9-26(22,23)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNAGAQVGXKOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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